molecular formula C11H16ClN B1583676 N-(2-chloroethyl)-N-ethyl-3-methylaniline CAS No. 22564-43-8

N-(2-chloroethyl)-N-ethyl-3-methylaniline

Cat. No.: B1583676
CAS No.: 22564-43-8
M. Wt: 197.7 g/mol
InChI Key: DLRPOOIAFCOLII-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-ethyl-3-methylaniline (CAS 22564-43-8) is a valuable chemical intermediate in organic synthesis and industrial research. This compound, with a molecular formula of C11H16ClN and a molecular weight of 197.70 g/mol, is characterized by its reactive chloroethyl group, which makes it a versatile building block for the construction of more complex molecules . Its primary research and industrial value lies in its application as a key precursor in the synthesis of triarylmethane dyes and certain cationic azo dyes, which are used in various colorant industries . Furthermore, its structure allows for further functionalization, making it a useful intermediate in the development of certain pharmaceuticals, including classes of antihistamines and psychoactive drugs . The compound should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for research and development purposes only. It is not intended for medicinal, household, or other personal uses. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroethyl)-N-ethyl-3-methylaniline
Source PubChem
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InChI

InChI=1S/C11H16ClN/c1-3-13(8-7-12)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRPOOIAFCOLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066809
Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl-
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Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22564-43-8
Record name N-(2-Chloroethyl)-N-ethyl-3-methylbenzenamine
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Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl-
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Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl-
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Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-3-methyl-
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Chemical Reactivity and Mechanistic Investigations of N 2 Chloroethyl N Ethyl 3 Methylaniline

Electrophilic Reactivity of the Chloroethyl Moiety

The chloroethyl group attached to the nitrogen atom is a key center for electrophilic reactions. The nitrogen atom's lone pair of electrons can participate in an intramolecular reaction, displacing the chloride ion. This process results in the formation of a highly reactive, cyclic aziridinium (B1262131) ion intermediate. This intermediate is a potent electrophile, capable of reacting with various nucleophiles. This reactivity is characteristic of nitrogen mustards and is fundamental to their alkylating properties.

Intra- and Intermolecular Cyclization Reactions and Pathways

The formation of the aziridinium ion is a classic example of intramolecular cyclization. This reaction is a critical step in the bioactivation and chemical reactivity of many N-(2-chloroethyl) compounds. Studies on related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have demonstrated that this intramolecular cyclization occurs spontaneously in cell culture media, leading to the formation of more active cyclic derivatives. nih.gov These cyclic intermediates are considered the key species responsible for subsequent alkylation reactions with biological macromolecules. nih.gov While intramolecular cyclization is the predominant pathway, intermolecular reactions can also occur, where the electrophilic aziridinium ion is attacked by an external nucleophile, leading to the formation of a new covalent bond.

Oxidative Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule is susceptible to oxidation, a process that can be initiated by various chemical and electrochemical means.

Mechanisms of Oxidation by Chlorine Dioxide and Other Oxidants

The oxidation of N-alkylanilines can proceed through different mechanisms depending on the oxidant and reaction conditions. For instance, oxidation by peroxomonophosphoric acid involves an electrophilic attack on the nitrogen atom. ias.ac.in In the case of oxidants like iridium(IV), the reaction is enhanced by electron-donating groups on the aniline ring, suggesting the formation of a positively charged intermediate. nih.gov

While specific studies on N-(2-chloroethyl)-N-ethyl-3-methylaniline with chlorine dioxide are not detailed in the provided results, the oxidation of anilines, in general, can be catalyzed by acid. orientjchem.org The reaction mechanism often involves the formation of a complex between the aniline and the oxidant. orientjchem.org For example, the oxidation of anilines by tetrabutylammoniumbromochromate (TBABC) is acid-catalyzed and proceeds via a complex that facilitates a hydride transfer. orientjchem.org Chlorine dioxide is a strong oxidant, and its reaction with aniline derivatives can lead to the formation of various disinfection byproducts, including chlorite (B76162) and chlorate. bibliotekanauki.pl

Formation of Reactive Intermediates

The oxidation of N-alkylanilines typically involves the initial formation of a radical cation via a one-electron transfer from the nitrogen atom. This intermediate is highly reactive and can undergo several subsequent reactions. Hammett plot studies from the oxidation of substituted anilines reveal negative ρ values, which indicates the formation of a positively charged reactive intermediate during the process. nih.govorientjchem.org This intermediate can dimerize, leading to new N-N or C-C bonds, or it can be further oxidized to form species like quinoneimines, especially if there is a hydroxyl group on the ring. mdpi.com In the context of N-dealkylation, oxidation can lead to the formation of an iminium cation, which can then be hydrolyzed to yield a secondary amine and an aldehyde. mdpi.com

Nucleophilic Substitution Reactions and Their Mechanisms

The primary site for nucleophilic substitution is the carbon atom bearing the chlorine. Due to the neighboring group participation of the tertiary amine, the reaction does not typically follow a simple direct SN2 pathway. Instead, the reaction proceeds via the formation of the aforementioned aziridinium ion (see Section 3.2). This highly strained, three-membered ring is readily opened by a wide range of nucleophiles. This two-step, S_N1-like mechanism (intramolecular cyclization followed by nucleophilic attack) is characteristic of this class of compounds. The compound serves as a precursor in the synthesis of various dyes, where the chloroethyl group reacts with nucleophiles like tertiary amines or pyridine. wikipedia.org

Biotransformation Pathways and Metabolite Formation

The biotransformation of this compound involves metabolic reactions targeting both the N-alkyl groups and the aromatic ring. The microsomal cytochrome P-450 monooxygenase system is known to catalyze the dealkylation of tertiary amines through an oxidative pathway. mdpi.com

Common biotransformation pathways for N-alkylanilines include:

N-Dealkylation: The removal of the ethyl or the chloroethyl group. Oxidative N-de-ethylation would yield N-(2-chloroethyl)-3-methylaniline.

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring, typically at the ortho or para positions relative to the amino group.

Hydrolysis of the Chloroethyl Group: The chloroethyl side chain can be hydrolyzed to a hydroxyethyl (B10761427) group, leading to the formation of N-ethyl-N-(2-hydroxyethyl)-3-methylaniline.

Conjugation: The resulting hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

A related compound, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS), is a known derivative used in colorimetric assays, indicating that modification of the N-alkyl chain is a viable synthetic and likely metabolic pathway. moleculardepot.comnih.gov

Table 1: Potential Metabolites of this compound

Metabolite Name Transformation Pathway
N-(2-Chloroethyl)-3-methylaniline N-De-ethylation
N-Ethyl-N-(2-hydroxyethyl)-3-methylaniline Hydrolysis of chloroethyl group
4-(N-(2-Chloroethyl)-N-ethylamino)-2-methylphenol Aromatic Hydroxylation

Studies on N-Demethylation and N-Dealkylation Mechanisms in Analogous Structures

While specific studies on the N-dealkylation of this compound are not extensively documented in publicly available literature, the dealkylation mechanisms of analogous N,N-dialkylanilines and toluidine derivatives have been a subject of significant research. These studies, particularly those involving enzymatic and chemical oxidation, provide a framework for understanding the potential metabolic and synthetic transformations of the target compound.

N-dealkylation of tertiary amines is a critical process in both synthetic organic chemistry and drug metabolism. nih.govnih.gov In biological systems, this transformation is often catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com The generally accepted mechanism involves the initial hydroxylation of the α-carbon of an alkyl group attached to the nitrogen atom. semanticscholar.org This intermediate, a carbinolamine, is typically unstable and spontaneously decomposes to yield a dealkylated amine and an aldehyde. semanticscholar.org For this compound, this would involve either N-de-ethylation to produce N-(2-chloroethyl)-3-methylaniline and acetaldehyde, or cleavage of the chloroethyl group.

Research into the N-dealkylation of N,N-dialkylanilines has revealed two primary competing mechanisms at the enzymatic level: single-electron transfer (SET) and carbon-hydrogen (C-H) bond abstraction. The SET mechanism involves the transfer of an electron from the nitrogen atom to the activated oxygen species of the enzyme, forming a nitrogen radical cation. This is followed by deprotonation of the α-carbon to yield a carbon-centered radical, which then reacts to form the carbinolamine. The C-H abstraction mechanism, also referred to as hydrogen atom transfer (HAT), involves the direct abstraction of a hydrogen atom from the α-carbon by the enzymatic oxidant.

Studies on manganese-catalyzed oxidative demethylation of N,N-dimethylanilines have provided evidence for the formation of an electrophilic intermediate. mdpi.com The effect of substituents on the aromatic ring was investigated, showing that both electron-donating and electron-withdrawing groups impact the reactivity and product distribution. mdpi.com For instance, in the oxidation of para-substituted N,N-dimethylanilines, a Hammett correlation suggested the development of a positive charge in the transition state, consistent with an electrophilic attack on the amine. mdpi.com Given the methyl group at the meta position of this compound, which is weakly electron-donating, it is plausible that its dealkylation would be influenced by electronic effects on the aromatic ring.

The nature of the alkyl groups also plays a significant role in the regioselectivity of N-dealkylation. Studies on the N-dealkylation of various amines have shown that the ease of cleavage follows the order: methine > methylene (B1212753) > methyl. nih.gov This suggests that for this compound, the cleavage of the ethyl group (a methylene group at the α-position) might be favored over a hypothetical methyl group.

Chemical methods for N-dealkylation are also well-established and often employ reagents like chloroformates. nih.gov For example, α-chloroethyl chloroformate is known to selectively dealkylate tertiary amines. The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine.

Table 1: Comparison of N-Dealkylation Mechanisms in Analogous N,N-Dialkylanilines

Mechanism Key Intermediate Influencing Factors Typical Products
Cytochrome P450 (SET) Nitrogen radical cation Redox potential of the amine, nature of the P450 isozyme Dealkylated amine, aldehyde
Cytochrome P450 (HAT) Carbon-centered radical C-H bond dissociation energy of the alkyl group, steric accessibility Dealkylated amine, aldehyde

Investigations into Thiol-Activated Reactions and Intermediates

The presence of a chloroethyl group in this compound makes it susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols. This reactivity is a cornerstone of thiol-based bioconjugation and has implications for the compound's interaction with biological macromolecules containing cysteine residues.

The reaction between a thiol and an alkyl halide, such as the chloroethyl moiety, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Thiols are potent nucleophiles, and their reactivity is further enhanced upon deprotonation to the corresponding thiolate anion (RS⁻). The thiolate can readily displace the chloride ion from the chloroethyl group, forming a stable thioether linkage.

The rate of this reaction is influenced by several factors, including the nature of the thiol, the solvent, and the pH of the medium. The acidity of the thiol (pKa) is a key determinant, as it governs the concentration of the more nucleophilic thiolate anion at a given pH. Studies on thiol-maleimide reactions have shown that the reaction rate can be significantly accelerated with increasing pH up to about 7.5. researchgate.net

In the context of this compound, the reaction with a generic thiol (R-SH) would proceed as follows:

R-SH + this compound → R-S-CH₂CH₂-N(ethyl)-3-methylaniline + HCl

The formation of the thioether conjugate can be a critical step in both detoxification pathways and mechanisms of toxicity. In biological systems, glutathione (B108866) (GSH), a tripeptide containing a cysteine residue, is a key thiol involved in the conjugation and detoxification of electrophilic compounds. The reaction of this compound with GSH would lead to the formation of a glutathione S-conjugate, a more water-soluble derivative that can be more readily excreted.

Kinetic studies of thiol-disulfide interchange reactions have provided valuable data on the reactivity of various thiols. harvard.edu Brønsted analysis, which correlates the reaction rate constant with the pKa of the thiol, often shows a positive correlation, confirming the role of the thiolate anion as the primary nucleophile. harvard.edu

Table 2: Factors Influencing Thiol-Activated Reactions with Chloroethylamines

Factor Influence on Reaction Rate Mechanistic Implication
Thiol pKa Lower pKa generally leads to a faster reaction at a given pH. Higher concentration of the more nucleophilic thiolate anion.
pH Increasing pH (up to a certain point) increases the rate. Favors the deprotonation of the thiol to the thiolate.
Solvent Polar aprotic solvents can enhance the rate. Solvation of the cation without strong hydrogen bonding to the nucleophile.

Biological Activity and Mechanistic Insights

Role as a Versatile Intermediate in Pharmaceutical Research

N-(2-chloroethyl)-N-ethyl-3-methylaniline, characterized by its aniline (B41778) core, ethyl group, and a reactive 2-chloroethyl moiety, belongs to a class of compounds that serve as versatile building blocks in chemical synthesis. biosynth.comnih.gov The presence of the chloroethyl group makes it an alkylating agent, a feature that is foundational to its utility. wikipedia.org While the parent compound, N-ethyl-m-toluidine, is described as a chemical intermediate for other substances, the functionalized chloroethyl derivative possesses inherent reactivity that is exploited in further synthetic applications. nih.gov

The related compound, N-(2-chloroethyl)aniline, is utilized in research to develop reactive derivatives for therapeutic use, such as conjugates with drugs like FK506, aiming for more selective action on tumor cells. biosynth.com Similarly, the structurally analogous N-Ethyl-N-(2-chloroethyl)aniline serves as a precursor in the synthesis of various cationic azo dyes. wikipedia.org This capacity for modification and reaction underscores the role of this compound as a valuable intermediate for creating more complex molecules with specific biological activities, particularly in the realm of pharmaceutical and materials science research.

Potential as a Therapeutic Agent and Associated Mechanisms

The chloroethyl group is a key pharmacophore in several classes of therapeutic agents. Its reactivity allows for covalent interactions with biological macromolecules, leading to a range of biological effects.

A series of N-aryl-N'-(2-chloroethyl)ureas (CEUs) have demonstrated significant antiproliferative activity against a wide array of tumor cell lines. nih.gov Unlike traditional alkylating agents that primarily target DNA, these CEUs exhibit a distinct mechanism of action. Their cytotoxic effects are mainly attributed to the disruption of the cellular cytoskeleton. nih.govaacrjournals.org

Extensive research, including immunofluorescence microscopy, has confirmed that these compounds induce microtubule depolymerization. nih.gov The specific molecular target has been identified as β-tubulin. The chloroethylurea moiety selectively alkylates β-tubulin, which prevents its polymerization into functional microtubules. nih.govaacrjournals.org This disruption of the microtubule network leads to cell cycle arrest, alterations in nuclear morphology, and ultimately, inhibition of tumor cell growth. aacrjournals.org Furthermore, these compounds have been shown to inhibit the migration of endothelial and tumor cells, as well as block angiogenesis in animal models, highlighting their potential as anti-neoplastic agents with a non-DNA-damaging mechanism. aacrjournals.org

Summary of Findings on Anti-neoplastic Chloroethylureas (CEUs)
FindingDescriptionKey TargetReference
Primary MechanismInduction of microtubule depolymerization by altering the cytoskeleton.β-tubulin nih.gov
Molecular InteractionCovalent binding (alkylation) to β-tubulin, preventing its polymerization.β-tubulin aacrjournals.org
Cellular EffectsDisruption of the microtubule network, altered nuclear morphology, and inhibition of cell migration.Cytoskeleton aacrjournals.org
In Vivo ActivityEfficiently blocked angiogenesis and tumor growth in multiple animal models.Vasculature & Tumor aacrjournals.org
Distinction from Classic AgentsConsidered "soft" alkylators that are non-DNA-damaging, unlike agents such as cisplatin.β-tubulin vs. DNA nih.govaacrjournals.org

The incorporation of chloroethyl and other chloro-moieties into various molecular scaffolds has yielded derivatives with significant antibacterial properties. For instance, chloroacetamide derivatives have been shown to possess antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Molecular docking studies suggest that these compounds may target essential bacterial enzymes like DNA gyrase and Topoisomerase II, which are critical for bacterial DNA replication and transcription. nih.gov

Similarly, studies on halogenated indoles have revealed that chloroindoles, such as 4-chloroindole (B13527) and 7-chloroindole, exhibit potent antibacterial and antibiofilm activities against pathogens like Vibrio parahaemolyticus and uropathogenic E. coli. nih.govnih.gov The presence of the chlorine atom on the indole (B1671886) ring was found to be crucial for this biological activity, causing visible damage to the bacterial cell membrane. nih.gov Other research into N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives also demonstrated moderate to high antibacterial action, further supporting the role of the chloro-group in designing novel antibacterial agents. epa.gov

The 2-chloroethyl group is a classic alkylating moiety capable of forming covalent adducts with DNA, a mechanism central to the activity of many early chemotherapeutic agents. The process often involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion (or episulfonium ion for sulfur mustards), which then acts as an electrophile that attacks nucleophilic centers on DNA bases. nih.gov

The most susceptible sites for alkylation on the DNA bases are the N7 position of guanine (B1146940) and the N3 position of adenine. wikipedia.org Alkylation at these sites can lead to depurination, strand breaks, or mispairing during DNA replication. For example, adducts formed by 1,2-dihaloalkanes, which are structurally related to the chloroethyl group, include S-[2-(N7-guanyl)ethyl]GSH and S-[2-(N1-adenyl)ethyl]GSH. nih.gov The formation of O⁶-alkylguanine adducts is particularly mutagenic as it can lead to GC to AT transition mutations. nih.gov This ability to chemically modify the structure of DNA is a primary mechanism by which chloroethyl-containing compounds can induce cytotoxicity and mutagenesis. youtube.com

Examples of DNA Adducts Formed by Alkylating Agents
Adduct TypeDNA Base AffectedPotential ConsequenceReference
N7-(2-oxoethyl)guanineGuanineMiscoding, potential for mutation nih.gov
S-[2-(N7-guanyl)ethyl]GSHGuanineDNA damage, GC to AT transitions nih.gov
O⁶-alkylguanineGuanineMiscoding, leads to CG to AT mutations wikipedia.org
N3-alkyladenineAdenineCytotoxic lesion, can block DNA replication youtube.com
O⁴-alkylthymidineThymineMiscoding, leads to AT to GC mutations wikipedia.org

The RAS-RAF-MEK1/2-ERK1/2 signaling pathway is a fundamental cascade that regulates cell survival and proliferation. nih.gov Its dysregulation is a common feature in many cancers. nih.gov While direct modulation of this pathway by this compound is not extensively documented, related compounds containing a chloroethylthio group have been shown to influence it. Research on (2-chloroethylthio)-1,4-naphthoquinones demonstrated that treatment of cancer cells with these compounds led to an activation of the MEK/ERK pathway. nih.gov This activation was identified as a pro-survival factor and a potential mechanism of resistance to the drug's cytotoxic effects. nih.gov

This finding suggests that while the primary target of a chloroethyl-containing compound might be one molecule (like DNA or tubulin), the cellular response can involve the modulation of key signaling pathways like MAPK/ERK. nih.gov Consequently, inhibiting this pathway, for example with an ERK inhibitor like SCH772984, can produce synergistic cytotoxic effects when combined with such agents. nih.gov This highlights the complex interplay between direct drug action and the cell's adaptive signaling responses.

Identification and Characterization of Biological Targets

Based on the mechanisms of related compounds, several key biological targets can be identified for molecules containing the this compound scaffold.

DNA : As a classic alkylating agent, the chloroethyl group can directly target the nucleophilic centers of DNA bases, particularly guanine and adenine, forming covalent adducts that disrupt DNA replication and integrity. wikipedia.orgnih.gov

β-Tubulin : For the specific class of N-aryl-N'-(2-chloroethyl)ureas, β-tubulin is a primary and selective target. Alkylation of this protein disrupts microtubule dynamics, leading to antimitotic and antiangiogenic effects. nih.govaacrjournals.org

Bacterial Enzymes : In the context of antibacterial activity, chloro-containing derivatives have been found to target essential bacterial proteins such as DNA gyrase and Topoisomerase II, inhibiting their function and leading to bacterial cell death. nih.gov

Cell Membranes : Some anticancer agents can target cell membranes, and the damaging effects of chloro-derivatives on bacterial membranes suggest this could be another potential area of interaction. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Detailed structure-activity relationship (SAR) studies specifically for this compound are not extensively documented in publicly available scientific literature. However, an analysis of its structural components, in conjunction with data from analogous compounds, allows for a discussion of the likely contribution of each part of the molecule to its biological activity. The molecule's identity as a "half nitrogen mustard" suggests its activity is primarily derived from its capacity as an alkylating agent epa.gov.

The aromatic portion of this compound consists of a benzene (B151609) ring with a methyl group at the meta- (3-) position. This substitution pattern influences the compound's physicochemical properties, such as lipophilicity and electronic distribution. These factors, in turn, can affect its absorption, distribution, metabolism, and ultimately, its interaction with biological targets. The precise impact of the 3-methyl group on the specific biological activity of this compound has not been quantitatively established in dedicated studies.

The N-substituents, the ethyl (-CH₂CH₃) and 2-chloroethyl (-CH₂CH₂Cl) groups, are critical to the compound's biological function. The N-(2-chloroethyl) moiety is the hallmark of nitrogen mustards and is the primary source of the compound's reactivity.

Research on closely related nitrogen mustards, such as Xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine), demonstrates that the N-(2-chloroethyl) group undergoes an intramolecular cyclization reaction in solution. This process forms a highly strained and reactive aziridinium ion nih.gov. This electrophilic intermediate is the ultimate alkylating species responsible for the compound's biological effects. It readily reacts with nucleophiles on biological macromolecules. The N-ethyl group modulates the nucleophilicity of the nitrogen atom, influencing the rate of aziridinium ion formation nih.gov.

Table 1: Analysis of Structural Components and Their Postulated Roles

Structural ComponentPostulated Role in Biological Activity
3-Methyl Phenyl GroupInfluences lipophilicity and metabolic profile.
N-Ethyl GroupModulates the rate of aziridinium ion formation.
N-(2-chloroethyl) GroupThe key functional moiety that forms the reactive aziridinium ion for alkylation.

This compound is an achiral molecule. It does not possess any stereocenters, and therefore exists as a single, non-chiral structure ncats.io. As a result, stereochemical considerations are not a factor in its biological activity, and there are no stereoisomers with potentially different biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Specific Quantitative Structure-Activity Relationship (QSAR) models designed to predict the biological efficacy of this compound were not identified in the reviewed scientific literature. QSAR studies involve creating mathematical models that correlate variations in the chemical structure of a series of compounds with their measured biological activity. The absence of such studies for this specific compound suggests a lack of a large, consistent dataset of biological activity measurements across a range of close structural analogs, which would be necessary for robust model development.

Investigations into Mode of Action and Cellular Fate

The mode of action for this compound is characteristic of a nitrogen mustard alkylating agent. A 1979 report from the U.S. Environmental Protection Agency (EPA) on a substantial risk notice for the compound identified it as a "half nitrogen mustard" due to its alkylating properties epa.gov.

The mechanism proceeds via the following steps:

Activation: The compound undergoes a spontaneous intramolecular cyclization, where the nitrogen atom attacks the carbon bearing the chlorine atom. This reaction releases the chloride ion and forms a highly reactive three-membered ring intermediate known as an aziridinium ion nih.gov.

Alkylation: This aziridinium ion is a potent electrophile that readily reacts with and covalently binds to nucleophilic sites on cellular macromolecules, such as the nitrogen and sulfur atoms in proteins and the nitrogen atoms of nucleotide bases in DNA.

Cellular Damage: This irreversible alkylation of critical cellular components disrupts their normal function, leading to cytotoxicity. The EPA report noted that the compound is likely a hematopoietic poison, indicating it may be particularly damaging to the blood-forming cells of the bone marrow epa.gov.

This mechanism as a toxic alkylating agent is consistent with its primary industrial use as a chemical intermediate for dyes, rather than for therapeutic applications kerton-industry.com.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of reactions involving N-(2-chloroethyl)-N-ethyl-3-methylaniline. A primary reaction pathway for N-(2-chloroethyl)aniline derivatives is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This transformation is critical to its alkylating capabilities.

By analyzing the geometries and energies of these stationary points, researchers can understand the electronic rearrangements that occur. The electron-donating nature of the ethyl group and the methyl group on the aniline (B41778) ring influences the nucleophilicity of the nitrogen atom, which in turn affects the rate of the intramolecular attack on the carbon atom bearing the chlorine.

Table 1: Hypothetical DFT-Calculated Relative Energies for Aziridinium Ion Formation

StructureDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
TS1Transition State for N-C bond formation+18.5
IntermediateEthyl-(3-methylphenyl)aziridinium ion+5.2

Note: Data are hypothetical and for illustrative purposes to represent typical outputs of quantum chemical calculations.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how this compound might interact with a biological target, such as a protein or enzyme. These simulations model the movement of every atom in the system over time, governed by a set of classical mechanics equations and a force field. ulisboa.pt This approach is crucial for understanding the non-covalent interactions that precede any covalent bond formation by the reactive aziridinium ion.

In a typical MD simulation, the compound would be placed in the binding site of a target protein, and the entire system would be solvated in a water box with ions to mimic physiological conditions. nih.gov The simulation, often run for hundreds of nanoseconds, reveals the stability of the binding pose, the key intermolecular interactions, and the conformational changes in both the ligand and the protein. nih.gov Analysis of the simulation trajectory can quantify parameters such as root-mean-square deviation (RMSD) to assess structural stability and hydrogen bond occupancy to identify critical interactions. nih.gov Studies on amine-carboxyl interactions have used MD to probe how hydrogen bonding and chain entanglement relate to the material's properties. researchgate.net

For this compound, MD simulations could predict its binding orientation in an enzyme's active site, identifying which amino acid residues it interacts with through van der Waals forces, pi-stacking (with the aromatic ring), or hydrogen bonds. acs.org This information is invaluable for designing more potent and selective inhibitors.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

ParameterValue/TypePurpose
Force FieldAMBER, CHARMMDescribes the potential energy of the system's atoms.
Water ModelTIP3P, SPC/EExplicitly represents the solvent environment.
Simulation Time100 - 500 nsAllows for sufficient sampling of conformational space.
EnsembleNPT (Isothermal-isobaric)Maintains constant particle number, pressure, and temperature.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates atmospheric pressure.

Electron Density Analysis and Molecular Orbital Theory

The analysis of electron density provides a fundamental understanding of the chemical bonding and reactivity of this compound. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) partition the molecule's electron density to reveal atomic charges, bond properties, and regions of electron localization, such as lone pairs. researchgate.net This analysis goes beyond simple orbital descriptions to map the chemical reality in three-dimensional space.

Molecular Electron Density Theory (MEDT) posits that the capacity for electron density to change, rather than frontier molecular orbital interactions, governs chemical reactivity. mdpi.com For this compound, an analysis of the electron density would highlight the nucleophilic character of the nitrogen atom and the electrophilic nature of the C-Cl bond, predisposing the molecule to its characteristic intramolecular cyclization.

Frontier Molecular Orbital (FMO) theory remains a useful, simpler model. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the aniline ring and the nitrogen atom, while the LUMO would have significant contributions from the antibonding σ* orbital of the C-Cl bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 3: Conceptual Molecular Orbital Properties for this compound

PropertyConceptual Value (eV)Implication for Reactivity
HOMO Energy-5.8High energy indicates strong nucleophilic character (electron-donating).
LUMO Energy+0.5Low energy indicates susceptibility to nucleophilic attack at the C-Cl bond.
HOMO-LUMO Gap6.3Indicates moderate kinetic stability.

Note: Values are conceptual and for illustrative purposes.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of this compound with considerable accuracy. Besides the intramolecular cyclization, the molecule can also undergo electrophilic aromatic substitution. The existing substituents—the N-ethyl-N-(2-chloroethyl)amino group and the methyl group—direct incoming electrophiles. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director.

Computational models can quantify this directing effect. By calculating the activation energies for electrophilic attack at the different available positions on the aromatic ring (ortho, meta, and para relative to the amino group), a reactivity map can be generated. Methods based on calculated NMR shifts or the energies of HOMO orbitals have been shown to successfully predict the regioselectivity of electrophilic substitution on aromatic systems. researchgate.net Furthermore, machine learning models can be trained on datasets of known reactions to predict the outcomes for new substrates, offering a powerful tool for synthesis planning. nih.gov For this compound, calculations would likely predict that substitution will occur preferentially at the positions ortho and para to the strongly activating amino group, avoiding the sterically hindered positions.

Table 4: Hypothetical Predicted Activation Barriers for Electrophilic Bromination

Position of AttackDirecting GroupsPredicted ΔG‡ (kcal/mol)Predicted Selectivity
C2 (ortho to N)Ortho to N, Ortho to Me15.2Minor (Steric Hindrance)
C4 (para to N)Para to N, Ortho to Me14.1Major
C5 (meta to N)Meta to N, Meta to Me22.5Not Formed
C6 (ortho to N)Ortho to N, Para to Me14.8Secondary

Note: Data are hypothetical and for illustrative purposes. ΔG‡ represents the Gibbs free energy of activation.

In Silico Screening and Drug Design Strategies

The scaffold of this compound can be used as a starting point for drug design, particularly for developing covalent inhibitors, using in silico screening strategies. nih.gov These strategies employ computational techniques to search large databases of virtual compounds for molecules that are likely to bind to a specific biological target. researchgate.net

The process often begins with structure-based virtual screening, where molecular docking is used to predict how thousands or millions of virtual compounds fit into the binding site of a target protein. sciencescholar.us A scoring function then estimates the binding affinity for each compound, allowing them to be ranked. stmjournals.com For a campaign involving this scaffold, a library of analogues with different substitutions on the aniline ring could be created and docked into the active site of a target enzyme.

Following docking, ligand-based methods can be applied. These rely on the principle that structurally similar molecules often have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structures with activities. Additionally, computational filters are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com Rules such as Lipinski's Rule of Five help identify compounds with "drug-like" physicochemical properties, increasing the probability of good oral bioavailability. researchgate.net This multi-faceted in silico approach streamlines the drug discovery pipeline, reducing costs and time by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 5: Example Output from a Virtual Screening and ADMET Prediction

Compound IDDocking Score (kcal/mol)Predicted LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Analog-001-9.52.8130
Analog-002-9.14.1020
Analog-003-8.85.5251 (LogP > 5)
Analog-004-7.21.5460

Note: Data are hypothetical and for illustrative purposes.

Analytical Chemistry and Characterization Methodologies

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N-(2-chloroethyl)-N-ethyl-3-methylaniline from complex mixtures. Its versatility allows for various separation modes, with reverse-phase chromatography being the most common.

Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase. phenomenex.com For an aromatic amine like this compound, C18 (octadecylsilane) columns are frequently employed due to their strong hydrophobic retention capabilities. phenomenex.combme.hu The mobile phase typically consists of a mixture of water (often buffered) and an organic solvent such as methanol (B129727) or acetonitrile. bme.hu

To achieve optimal separation, especially from isomeric impurities, method parameters are carefully controlled. The use of an acidic mobile phase (e.g., pH 2.5) can ensure the amine is in its protonated, more polar form, which can improve peak shape and resolution on the reverse-phase column. tandfonline.comresearchgate.net Ion-pairing agents, such as 1-hexanesulfonic acid, may also be added to the mobile phase to further enhance the separation of amine isomers by forming neutral ion pairs that can be effectively retained and separated. tandfonline.comresearchgate.net Detection is commonly performed using a UV detector, often set at a wavelength like 254 nm where the aromatic ring exhibits strong absorbance. bme.hu

Table 1: Illustrative Reverse-Phase HPLC Conditions for this compound Analysis

Parameter Condition Purpose
Column C18, 5 µm particle size, 250 mm x 4.6 mm Provides high-resolution separation based on hydrophobicity. tandfonline.com
Mobile Phase Methanol / 20mM Phosphate Buffer (pH 2.5) with 5mM 1-hexanesulfonic acid (65:35 v/v) Organic solvent for elution, buffer for pH control, and ion-pairing agent for enhanced resolution of amines. tandfonline.comresearchgate.net
Flow Rate 1.0 mL/min Standard flow rate for analytical separations. tandfonline.comresearchgate.net
Temperature 25 °C Controlled temperature ensures reproducible retention times. researchgate.net
Detection UV at 254 nm Wavelength for sensitive detection of aromatic compounds. bme.hu

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Chirality refers to a geometric property of some molecules that are non-superimposable on their mirror images, known as enantiomers. The separation of these enantiomers is critical in many fields, as they can have different biological activities. Techniques for chiral separation often involve specialized chiral stationary phases (CSPs) in HPLC or the use of chiral additives in the mobile phase. nih.gov However, the molecule this compound is achiral as it does not possess a stereocenter. Therefore, enantiomeric analysis and chiral separation methodologies are not applicable to the parent compound itself.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for the structural elucidation and sensitive quantification of this compound.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. nih.gov For the analysis of this compound, an LC system similar to the one described in section 6.1.1 would be connected to a mass spectrometer. The most common ionization technique for a molecule of this type is Electrospray Ionization (ESI), typically operated in positive ion mode [M+H]+, as the tertiary amine group is readily protonated. This approach allows for the detection of the compound at very low concentrations. nih.govrug.nl

High-Resolution Mass Spectrometry (HRMS), often performed using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, provides highly accurate mass measurements, typically with sub-parts-per-million (ppm) mass accuracy. nih.govnih.gov This capability is crucial for the unambiguous identification of this compound and its related synthesis byproducts or degradation products. uci.edu By determining the precise mass of a molecule, its elemental formula can be confidently deduced. For example, HRMS can distinguish this compound from other compounds with the same nominal mass but different elemental compositions, providing a definitive layer of identification.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₆ClN
Monoisotopic Mass (Calculated) 197.0971 g/mol
Ionization Mode ESI+
Observed Ion [M+H]+ 198.1044 m/z

| Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation and impurity profiling. rsc.org In an MS/MS experiment, the protonated molecular ion of this compound (the precursor ion, m/z 198.1) is selected and subjected to collision-induced dissociation (CID). This process fragments the precursor ion into smaller, characteristic product ions. The resulting fragmentation pattern is like a fingerprint, unique to the molecule's structure.

This technique is highly valuable for impurity profiling. Structurally related impurities will often share common fragment ions with the main compound, allowing for their identification even when present at low levels. Furthermore, by operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, analysts can achieve exceptional sensitivity and selectivity for quantifying this compound in complex matrices. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

Although specific spectral data for this compound is not extensively published, the expected resonances can be predicted based on its constituent functional groups and data from its precursors, such as N-ethyl-3-methylaniline. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, the methyl group on the aromatic ring, and the protons of the 2-chloroethyl side chain.

The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group attached to the ring would appear as a singlet in the aromatic methyl region (around 2.3 ppm). The 2-chloroethyl group's methylene protons adjacent to the nitrogen and those adjacent to the chlorine atom would exhibit characteristic shifts and couplings, likely appearing as two distinct triplets.

The ¹³C NMR spectrum would complement this by showing unique signals for each carbon atom in the molecule, with their chemical shifts indicating their chemical environment (aromatic, alkyl, etc.).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (ppm) Predicted Splitting Pattern
Aromatic Protons (Ar-H) 6.5 - 7.5 Multiplets
Methylene (-NCH₂CH₂Cl) 3.5 - 3.8 Triplet
Methylene (-NCH₂CH₂Cl) 3.6 - 3.9 Triplet
Ethyl Methylene (-NCH₂CH₃) 3.3 - 3.5 Quartet
Ring Methyl (Ar-CH₃) 2.2 - 2.4 Singlet

Note: These are predicted values based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary.

Spectroscopic Characterization (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Analysis of related compounds such as N-methylaniline provides insight into the expected spectral features. Key absorptions would include:

C-N Stretching: The tertiary amine C-N stretching vibration is expected in the 1350-1000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Aromatic C-H Stretching: These vibrations would appear as sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions from the ethyl and chloroethyl groups would be observed in the 2975-2850 cm⁻¹ range.

C-Cl Stretching: A distinct band in the fingerprint region, typically between 800 and 600 cm⁻¹, would confirm the presence of the chloroalkane group.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 2975 - 2850
Aromatic C=C Stretching 1600 - 1450
C-N (tertiary amine) Stretching 1350 - 1000

Method Validation for Quantitative Analysis in Biological and Environmental Matrices

The quantitative analysis of this compound in complex samples like biological fluids or environmental water requires the development and validation of robust analytical methods. While specific validated methods for this compound are not readily found in the literature, the principles for such validation are well-established by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

A typical method would likely involve sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) followed by chromatographic separation and detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Method validation ensures that the analytical procedure is suitable for its intended purpose.

Key validation parameters that must be assessed include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components.

Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrumental response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Core Parameters for Analytical Method Validation

Parameter Objective Typical Acceptance Criteria (Example)
Linearity Demonstrate a proportional response to concentration Correlation coefficient (r²) > 0.995
Accuracy Determine the percent recovery of the analyte 80-120% recovery
Precision Measure the variability of the results Relative Standard Deviation (RSD) < 15%
LOD Establish the lowest detectable concentration Signal-to-Noise Ratio ≥ 3

Application in Pharmacokinetic Studies

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. Such studies are essential for understanding a substance's behavior and persistence in the body.

There is a notable lack of publicly available pharmacokinetic data specifically for this compound. However, research on structurally related chloroethylamine compounds, such as N-2-chloroethylaziridine (CEA), a metabolite of cyclophosphamide, provides some context. A study in rats showed that after intravenous administration, CEA had a mean terminal half-life of 47.5 minutes and a total body clearance of 167 ml/min/kg. This highlights that small chloroethylamine-containing molecules can be subject to rapid clearance and distribution.

A full pharmacokinetic study of this compound would require a validated bioanalytical method (as described in section 6.5) to measure its concentration in plasma or other biological fluids over time. The data generated would allow for the calculation of key PK parameters.

Table 4: Key Pharmacokinetic Parameters

Parameter Abbreviation Description
Half-life t₁/₂ Time required for the compound's concentration to decrease by half.
Volume of Distribution Vd The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance CL The volume of plasma cleared of the compound per unit time.

Conducting such studies would be necessary to understand the in vivo disposition of this compound.

Environmental Chemistry and Degradation Pathways

Photodegradation Processes and Product Identification

Direct and indirect photolysis are anticipated to be significant transformation processes for N-(2-chloroethyl)-N-ethyl-3-methylaniline in sunlit surface waters and the atmosphere. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-chlorine bond, a common photodegradation pathway for chlorinated aromatic compounds. This process can result in the formation of de-chlorinated or hydroxylated derivatives.

While specific photodegradation products of this compound have not been documented, studies on related chloroanilines suggest potential transformation products. For instance, the photodegradation of chloroanilines in aqueous solutions is known to produce a variety of intermediates, including but not limited to:

Dechlorinated anilines: Formation of N-ethyl-3-methylaniline through the cleavage of the C-Cl bond.

Hydroxylated derivatives: Introduction of hydroxyl groups onto the aromatic ring.

Polymerization products: Complex polymeric substances formed from the reaction of transient intermediates.

The rate of photodegradation is influenced by environmental factors such as water clarity, depth, and the presence of natural photosensitizers like humic acids, which can accelerate the degradation process through indirect photolysis.

Biotransformation and Microbial Degradation Studies

Studies on the biodegradation of chloroanilines have shown that microorganisms can metabolize these compounds through various pathways, although often at slow rates. The initial steps in the biodegradation of chlorinated anilines typically involve either dehalogenation or initial attack on the aromatic ring by oxygenases. For this compound, potential biotransformation pathways could include:

Dehalogenation: Enzymatic removal of the chlorine atom from the ethyl group, which would be a critical detoxification step.

N-dealkylation: Removal of the ethyl or the chloroethyl group.

Hydroxylation of the aromatic ring: A common initial step in the aerobic degradation of aromatic compounds.

The persistence of such compounds in the environment is often linked to the slow kinetics of these initial enzymatic reactions.

Hydrolytic Stability and Transformation in Aqueous Environments

The hydrolytic stability of this compound is a crucial factor in its environmental persistence. The chloroethyl group is susceptible to hydrolysis, a chemical reaction with water that can lead to the formation of N-(2-hydroxyethyl)-N-ethyl-3-methylaniline and hydrochloric acid.

The rate of hydrolysis is dependent on pH and temperature. Generally, the hydrolysis of alkyl chlorides is slow at neutral pH but can be accelerated under alkaline or acidic conditions. Given the structure of this compound, hydrolysis is expected to be a relevant transformation pathway in aqueous environments over extended periods.

Table 1: Predicted Hydrolytic Fate of this compound

ParameterPredicted OutcomePotential Transformation Product
Susceptibility to Hydrolysis YesN-(2-hydroxyethyl)-N-ethyl-3-methylaniline
Influencing Factors pH, Temperature
Significance Potential for slow transformation in aqueous environments

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the absence of extensive experimental data. cdc.gov For this compound, models based on Quantitative Structure-Activity Relationships (QSAR) can provide estimates of its key environmental properties.

Table 2: Predicted Environmental Properties of a Structural Analogue (N-ethyl-3-methylaniline)

PropertyPredicted ValueImplication for Environmental Fate
Koc (Soil Adsorption Coefficient) 194Moderate mobility in soil. nih.gov
Henry's Law Constant 6.1 x 10⁻⁶ atm-m³/molVolatilization from water can occur. nih.gov
BCF (Bioconcentration Factor) 22Low potential for bioconcentration in aquatic organisms. nih.gov

Note: Data is for the analogue compound N-ethyl-3-methylaniline and serves as an estimate for the target compound.

Identification of Potential Environmental Metabolites and Contaminants

Based on the degradation pathways discussed, several potential environmental metabolites of this compound can be postulated. The identification of these transformation products is critical for a comprehensive environmental risk assessment, as they may also exhibit toxicity.

Potential environmental metabolites could include:

N-(2-hydroxyethyl)-N-ethyl-3-methylaniline: Formed via hydrolysis.

N-ethyl-3-methylaniline: Resulting from dehalogenation or cleavage of the chloroethyl group.

Hydroxylated aromatic derivatives: Products of oxidative metabolism by microorganisms or photodegradation.

Conjugates: In biological systems, the parent compound or its metabolites may be conjugated with endogenous molecules, increasing their water solubility and facilitating excretion.

The specific metabolites formed will depend on the dominant degradation process in a particular environmental compartment. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), would be required for the definitive identification and quantification of these potential contaminants in environmental samples.

Future Research Directions and Translational Perspectives

Targeted Synthesis of Novel Derivatives with Enhanced Properties

The synthesis of novel derivatives from the parent compound, N-(2-chloroethyl)-N-ethyl-3-methylaniline, represents a significant area for future research. The inherent reactivity of the 2-chloroethyl group provides a versatile platform for chemical modification. This reactive site is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, reaction with various amines, thiols, or alkoxides could yield a library of new compounds with potentially enhanced or entirely novel properties.

A primary focus of such synthetic efforts would be to modulate the compound's physicochemical and biological characteristics. By systematically altering the substituents on the aniline (B41778) ring or by replacing the chloro group with other functionalities, researchers can fine-tune properties such as solubility, lipophilicity, and electronic distribution. These modifications are crucial for optimizing the compound's potential applications, for example, in the development of new dyes or as a chemical intermediate. The synthesis of a related compound, N-ethyl-N-(2-chloroethyl)aniline, serves as a precursor to several cationic azo dyes, suggesting a similar potential for this compound.

Future synthetic strategies could employ modern methodologies such as combinatorial chemistry and high-throughput screening to accelerate the discovery of derivatives with desired traits. The systematic exploration of structure-activity relationships (SAR) will be pivotal in guiding the rational design of these new molecules.

Advanced Mechanistic Studies on Biological Interactions

Understanding the fundamental biological interactions of this compound at a molecular level is a critical avenue for future investigation. The presence of the N-(2-chloroethyl) group, a known alkylating moiety, suggests a potential for covalent modification of biological macromolecules such as DNA and proteins. This reactivity is a hallmark of nitrogen mustards, a class of compounds with well-documented biological effects.

Advanced mechanistic studies should aim to identify the specific cellular and molecular targets of this compound. Techniques such as proteomics and genomics can be employed to identify proteins and nucleic acid sequences that are preferentially alkylated. Furthermore, investigating the downstream cellular consequences of these interactions is essential. This includes examining the impact on key signaling pathways, cell cycle regulation, and potential induction of apoptosis or other forms of cell death.

Given the structural similarities to other biologically active anilines, it is also conceivable that this compound could interact with specific enzyme active sites or receptor binding pockets. Elucidating these non-covalent interactions through techniques like X-ray crystallography or cryo-electron microscopy of the compound bound to its target would provide invaluable insights into its mode of action.

Development of Predictive Computational Models

In silico approaches offer a powerful and resource-efficient means to predict the properties and biological activities of this compound and its prospective derivatives. The development of robust Quantitative Structure-Activity Relationship (QSAR) models could establish mathematical relationships between the chemical structures of a series of related compounds and their observed biological or physicochemical properties. Such models would be instrumental in prioritizing the synthesis of new derivatives with a higher probability of possessing desired characteristics.

Molecular docking simulations can be utilized to predict the binding affinity and orientation of this compound and its analogs within the active sites of specific enzymes or receptors. This can help in identifying potential biological targets and in understanding the structural basis for any observed activity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its interactions with biological systems over time.

These computational models, once validated with experimental data, can serve as a predictive tool to guide future research, thereby reducing the need for extensive and costly laboratory screening of large numbers of compounds.

Exploration of New Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels in various matrices is crucial for monitoring its potential environmental presence and for quality control in industrial applications. While standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are likely applicable, future research should focus on the development of more sensitive and selective methods.

The exploration of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), could significantly improve detection limits and provide greater confidence in identification, especially in complex sample matrices. The development of specific extraction and pre-concentration methods, such as solid-phase microextraction (SPME), could also enhance the sensitivity of analytical protocols.

Furthermore, the design and synthesis of molecularly imprinted polymers (MIPs) specific for this compound could lead to the development of highly selective sensors and sorbents for its rapid and efficient detection.

Comprehensive Environmental Risk Assessment Methodologies

A thorough understanding of the environmental fate and potential ecological impact of this compound is essential. Future research should focus on developing comprehensive environmental risk assessment methodologies tailored to this compound. This would involve a multi-faceted approach that includes studies on its persistence, bioaccumulation, and toxicity in relevant environmental compartments.

Key areas of investigation should include its biodegradability in soil and water, its potential for long-range transport, and its toxicity to a range of aquatic and terrestrial organisms representing different trophic levels. The development and application of sensitive analytical methods, as discussed in the previous section, will be fundamental to accurately measure environmental concentrations.

The data generated from these studies can be integrated into environmental fate and effects models to predict the potential risks posed by this compound to ecosystems. This information is critical for establishing environmental quality standards and for informing any necessary risk management strategies to ensure its safe use and disposal.

Q & A

Basic Research Questions

Q. How can researchers unambiguously identify N-(2-chloroethyl)-N-ethyl-3-methylaniline and distinguish it from structural analogs?

  • Methodology : Use standardized identifiers such as CAS Registry Number (CAS RN: 22564-43-8) and IUPAC name for precise identification . Confirm molecular structure via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing experimental data with theoretical values (e.g., molecular formula: C11H16ClN; molecular weight: 197.7 g/mol) . Cross-reference spectral libraries (e.g., PubChem, ChemIDplus) to rule out analogs like N,N-bis(2-chloroethyl)-3-methylaniline (CAS RN: 1204-57-5) .

Q. What are the recommended protocols for synthesizing This compound?

  • Methodology : Optimize alkylation of N-ethyl-3-methylaniline with 2-chloroethylating agents (e.g., 2-chloroethyl chloride) under controlled pH (basic conditions) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography . Note that yields may vary (e.g., 60–75%) depending on solvent polarity and temperature .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and ethyl/chloroethyl substituents (δ 1.2–3.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 198.1012 (theoretical) .
  • IR Spectroscopy : Detect N–H stretches (~3400 cm<sup>-1</sup>) and C–Cl bonds (~650 cm<sup>-1</sup>) .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to potential toxicity from chloroethyl groups. Refer to Safety Data Sheets (SDS) for storage guidelines (e.g., inert atmosphere, <20°C) and first-aid measures for skin/eye contact .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of This compound?

  • Methodology : Analyze side products (e.g., N,N-bis(2-chloroethyl)-3-methylaniline) via GC-MS to identify over-alkylation or hydrolysis byproducts. Adjust reaction stoichiometry (e.g., limit chloroethylating agent to 1.1 equivalents) and use aprotic solvents (e.g., DMF) to suppress nucleophilic substitution at the chloroethyl group .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to model transition states and activation energies for reactions at the chloroethyl group. Compare with experimental kinetics (e.g., SN2 displacement with iodide ions) to validate computational models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Re-evaluate assays under standardized conditions (e.g., cell line, concentration range). For example, discrepancies in cytotoxicity may arise from impurities (e.g., residual alkylating agents). Use HPLC to verify purity (>98%) before biological testing .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

  • Methodology : Investigate buffered solutions (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent hydrolysis of the chloroethyl group. Monitor degradation products via LC-MS and adjust storage conditions (e.g., lyophilization) .

Q. How does the electronic structure of This compound influence its interactions with biological targets?

  • Methodology : Use molecular docking simulations to assess binding affinity with enzymes (e.g., cytochrome P450). Correlate computational results with experimental inhibition assays, focusing on electron-withdrawing effects of the chloroethyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.